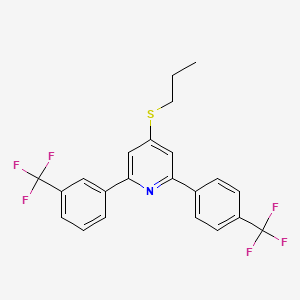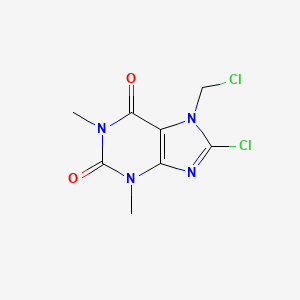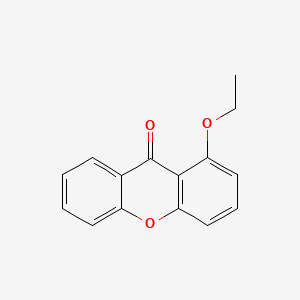
1-Ethoxyxanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxyxanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds with a dibenzo-γ-pyrone scaffold. These compounds are known for their diverse biological activities and are found naturally in various plants, fungi, and lichens .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethoxyxanthen-9-one can be synthesized through several methods. One common approach involves the reaction of xanthone with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves the optimization of laboratory-scale methods. This includes scaling up the reaction conditions, using continuous flow reactors, and employing more efficient purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethoxyxanthen-9-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the xanthone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and alkyl halides.
Major Products: The major products formed from these reactions include various substituted xanthones, hydroxyxanthones, and quinones .
Applications De Recherche Scientifique
1-Ethoxyxanthen-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe in studying enzyme activities and biological pathways.
Medicine: Research has shown its potential as an anti-inflammatory and antioxidant agent.
Industry: It is used in the development of dyes, pigments, and organic light-emitting diodes (OLEDs)
Mécanisme D'action
The mechanism of action of 1-Ethoxyxanthen-9-one involves its interaction with various molecular targets. It can modulate the activity of enzymes and proteins by binding to their active sites. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its observed biological effects .
Comparaison Avec Des Composés Similaires
Xanthone: The parent compound with a similar structure but without the ethoxy group.
9H-xanthen-9-one: Another xanthone derivative with different substituents.
Thioxanthone: A sulfur-containing analog of xanthone
Uniqueness: 1-Ethoxyxanthen-9-one is unique due to its ethoxy group, which imparts distinct chemical and biological properties. This modification can enhance its solubility, reactivity, and interaction with biological targets compared to its analogs .
Propriétés
Numéro CAS |
127731-66-2 |
|---|---|
Formule moléculaire |
C15H12O3 |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
1-ethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O3/c1-2-17-12-8-5-9-13-14(12)15(16)10-6-3-4-7-11(10)18-13/h3-9H,2H2,1H3 |
Clé InChI |
OHJHOMCCEDOJNU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC2=C1C(=O)C3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-{5'-methyl-[2,2'-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B12803015.png)
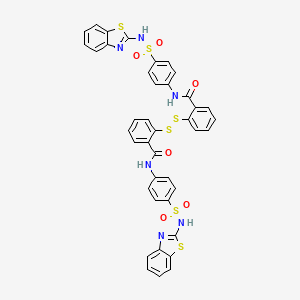
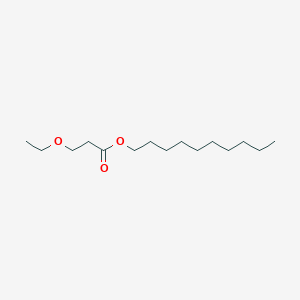
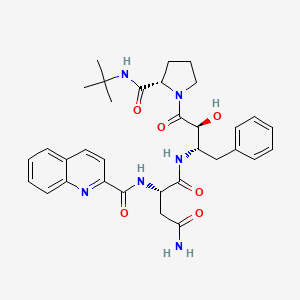
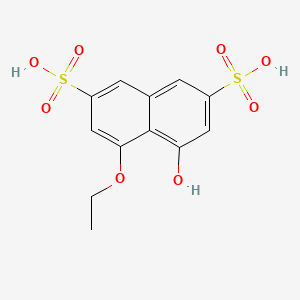
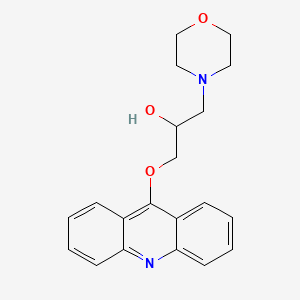

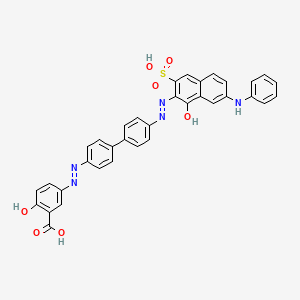
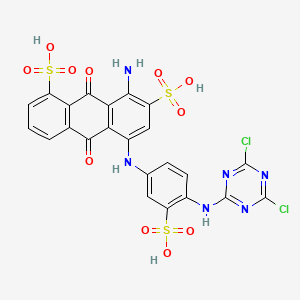
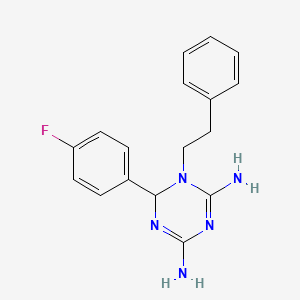
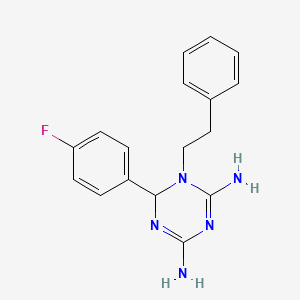
![2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol](/img/structure/B12803071.png)
